![molecular formula C10H9F4N5O4 B279764 3,5-bis(difluoromethyl)-1-({3-nitro-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279764.png)
3,5-bis(difluoromethyl)-1-({3-nitro-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-bis(difluoromethyl)-1-({3-nitro-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3,5-bis(difluoromethyl)-1-({3-nitro-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol involves the inhibition of certain enzymes and proteins that play a role in inflammation, tumor growth, and microbial infections. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application. In anti-inflammatory research, this compound has been shown to reduce the production of inflammatory mediators and improve tissue damage. In anti-tumor research, it has been found to inhibit the growth and proliferation of cancer cells. In anti-microbial research, it has been shown to have activity against several bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,5-bis(difluoromethyl)-1-({3-nitro-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potency and specificity towards certain enzymes and proteins. However, a limitation is that the compound may have off-target effects and can be toxic at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 3,5-bis(difluoromethyl)-1-({3-nitro-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol. One direction is to explore its potential as a drug candidate for the treatment of various diseases. Another direction is to investigate its mechanism of action in more detail to better understand its effects on different biological processes. Additionally, further studies can be conducted to optimize the synthesis method and improve the compound's potency and selectivity.
Synthesemethoden
The synthesis of 3,5-bis(difluoromethyl)-1-({3-nitro-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 3-nitro-1H-pyrazole-1-acetic acid with difluoromethyl ketone in the presence of a base. The resulting product is then reduced with sodium borohydride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3,5-bis(difluoromethyl)-1-({3-nitro-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising compound for the development of new drugs.
Eigenschaften
Molekularformel |
C10H9F4N5O4 |
---|---|
Molekulargewicht |
339.2 g/mol |
IUPAC-Name |
1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-(3-nitropyrazol-1-yl)ethanone |
InChI |
InChI=1S/C10H9F4N5O4/c11-8(12)5-3-10(21,9(13)14)18(15-5)7(20)4-17-2-1-6(16-17)19(22)23/h1-2,8-9,21H,3-4H2 |
InChI-Schlüssel |
BPXHKXKJVZETDU-UHFFFAOYSA-N |
SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)CN2C=CC(=N2)[N+](=O)[O-])C(F)F |
Kanonische SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)CN2C=CC(=N2)[N+](=O)[O-])C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.